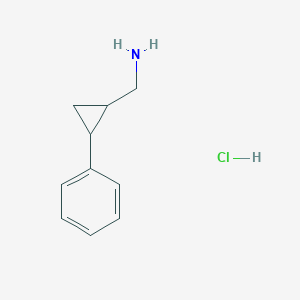

(2-Phenylcyclopropyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Phenylcyclopropyl)methanamine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a cyclopropyl ring attached to a phenyl group and a methanamine moiety. This compound is often used in various fields of research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of phenylcyclopropane with methanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions

(2-Phenylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Synthesis : (2-Phenylcyclopropyl)methanamine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural properties.

- Reactivity : The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of cyclopropyl ketones or alcohols, respectively.

Biology

- Biological Activity : Research indicates that this compound exhibits significant activity at serotonin receptors, particularly the 5-HT2C receptor. It acts as an agonist with a preference for Gq signaling pathways over β-arrestin recruitment, which is essential for developing therapeutic agents targeting psychiatric disorders .

- Monoamine Oxidase Inhibition : The compound has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter breakdown. By inhibiting MAO, it may enhance the availability of neurotransmitters such as serotonin and dopamine, potentially impacting mood and behavior .

Medicine

- Therapeutic Potential : Investigations into this compound have revealed its potential therapeutic properties. It is being explored as a precursor in the synthesis of drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems .

Case Studies

Several studies have highlighted the efficacy of this compound in specific applications:

- 5-HT2C Agonists Development : A series of N-substituted derivatives were designed to enhance selectivity for the 5-HT2C receptor. For instance, compounds displaying EC50 values as low as 23 nM have been identified as highly selective agonists .

- Antipsychotic Activity : In an amphetamine-induced hyperactivity model, certain derivatives of this compound demonstrated significant antipsychotic-like activity, indicating their potential use in treating psychiatric disorders .

- Structure-Activity Relationship Studies : Ongoing research into fluorinated derivatives has shown improved potency and selectivity at serotonin receptors, contributing to the understanding of how structural modifications can enhance therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of (2-Phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor. This interaction can modulate various physiological processes, including mood regulation and cognitive functions .

Comparación Con Compuestos Similares

Similar Compounds

(2-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and biological activity.

(2-Phenylcyclopropyl)methylamine: This compound lacks the hydrochloride salt form and may have different solubility and stability characteristics.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a serotonin receptor agonist makes it particularly valuable in neuropharmacological research .

Actividad Biológica

(2-Phenylcyclopropyl)methanamine hydrochloride, also known as 2-PCPMA, has garnered significant attention in the field of medicinal chemistry due to its potential biological activity, specifically as a selective agonist for serotonin receptors. This article explores the compound's mechanisms of action, structure-activity relationships (SAR), and relevant case studies to illustrate its pharmacological profile.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2C subtype. This compound acts as an agonist, which can modulate various physiological processes including mood regulation and cognitive functions.

Key Mechanisms:

- Serotonin Receptor Agonism : It selectively activates the 5-HT2C receptor, influencing neurotransmitter release and signaling pathways associated with mood and anxiety disorders.

- Monoamine Oxidase Inhibition : The compound may also inhibit monoamine oxidase activity, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.

Structure-Activity Relationship (SAR)

Understanding the SAR of (2-Phenylcyclopropyl)methanamine is crucial for optimizing its pharmacological properties. Research has shown that modifications to its structure can significantly enhance its selectivity and potency.

Notable Findings:

- N-Alkylation : Compounds with N-methyl or N-benzyl substitutions demonstrated enhanced selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B .

- Fluorination : Introducing fluorine atoms into the phenyl ring has been shown to improve brain penetrance and receptor binding affinity. For instance, fluorinated derivatives exhibited EC50 values below 15 nM at the 5-HT2C receptor while maintaining selectivity against other subtypes .

Example Structure-Activity Data Table

| Compound | EC50 (nM) | Selectivity (5-HT2C/5-HT2B) | Notes |

|---|---|---|---|

| N-Methyl Compound | 23 | High | Fully Gq-biased agonist |

| N-Benzyl Compound | 24 | Full | Significant antipsychotic activity |

| Fluorinated Derivative | <15 | Excellent | Enhanced brain penetrance |

Antipsychotic Drug-Like Effects

In a study involving an amphetamine-induced hyperactivity model, one of the N-benzyl derivatives showed significant antipsychotic-like activity, suggesting potential therapeutic applications in treating mood disorders . The findings indicate that these compounds could provide a novel approach to managing psychiatric conditions.

Neuropharmacological Applications

Research has indicated that this compound could serve as a valuable tool in neuropharmacology. Its ability to selectively target serotonin receptors positions it as a candidate for developing treatments for conditions such as depression and anxiety disorders. The functional selectivity observed in various derivatives highlights their potential utility in minimizing side effects associated with non-selective serotonergic agents .

Propiedades

IUPAC Name |

(2-phenylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFBVCYZPKNMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.